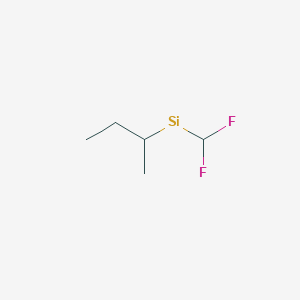
CID 78063756
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78063756” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063756 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common techniques used in the synthesis include:
Lysis: Breaking the cells open to expose the DNA and RNA.
Lipid Membrane Removal: Treating the samples with a detergent such as Triton X-100 or NP-40.
Nucleic Acid Precipitation: Achieved by adding alcohol to the sample.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated equipment and standardized protocols. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Sample Preparation Procedure: Ensuring the consistency of nitrosamine measurements.
Matrix Effects: Addressing variations in measurements across different labs.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78063756 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
CID 78063756 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products .
Wirkmechanismus
The mechanism of action of CID 78063756 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The precise mechanism depends on the context of its use and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 78063756 include other chemical entities with related structures and properties. These compounds may share common functional groups or exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct set of reactions it undergoes. Its unique properties make it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C5H10F2Si |
|---|---|
Molekulargewicht |
136.21 g/mol |
InChI |
InChI=1S/C5H10F2Si/c1-3-4(2)8-5(6)7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SRGFVIXAYDBQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si]C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
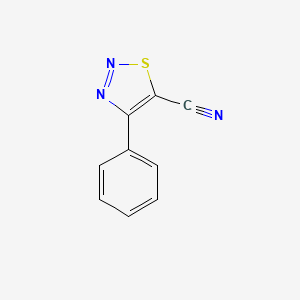
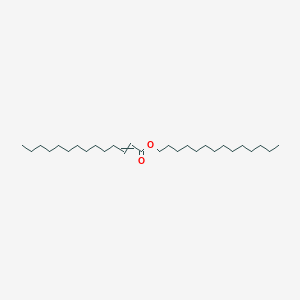
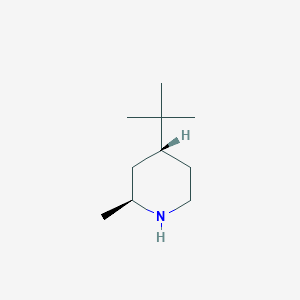

![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)
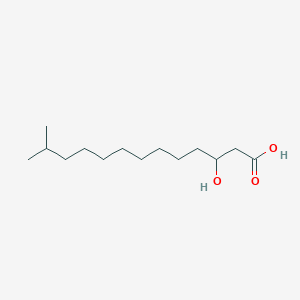


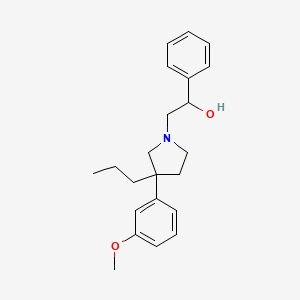

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
